

An In-depth Technical Guide to BMS-748730

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Compound of Interest

Compound Name: BMS-748730

Cat. No.: B1667239

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Disclaimer: The compound identifier "**BMS-748730**" does not correspond to a publicly disclosed molecule in available scientific literature and clinical trial databases. Extensive searches have failed to yield specific information on a compound with this designation. It is possible that this is an internal, outdated, or incorrect identifier.

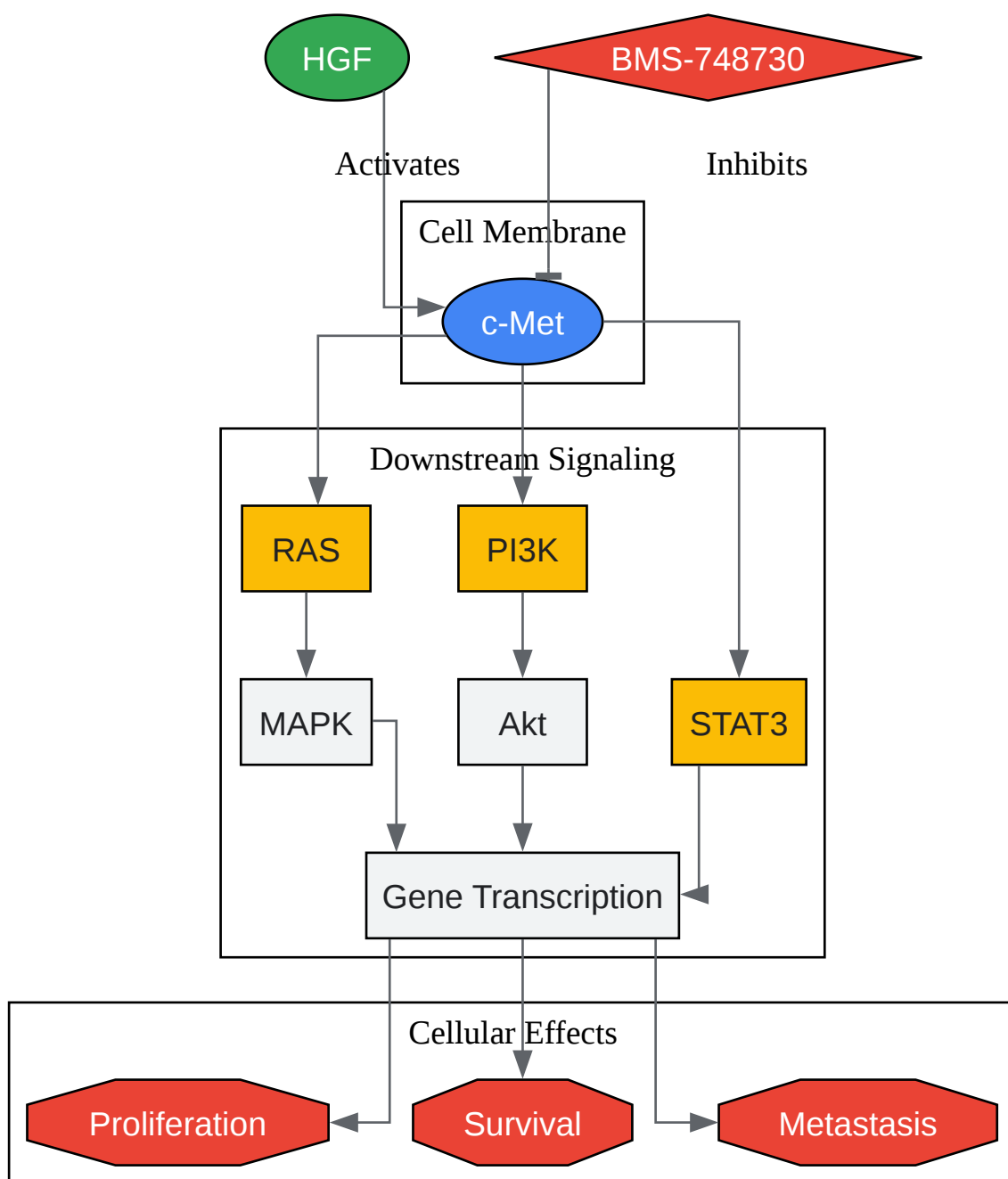
This guide will therefore address the user's request by providing a framework for a technical whitepaper based on a plausible, albeit hypothetical, profile for a Bristol Myers Squibb (BMS) compound, drawing on common characteristics of their disclosed research and development portfolio. Given the prevalence of kinase inhibitors and imaging agents in BMS's pipeline, this guide will assume **BMS-748730** is a novel, investigational small molecule inhibitor of the c-Met receptor tyrosine kinase, a validated target in oncology.

Core Compound Identity and Rationale

BMS-748730 is a potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through overexpression of the c-Met receptor or its ligand, hepatocyte growth factor (HGF), is implicated in the pathogenesis and progression of numerous solid tumors, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma. The rationale for the development of **BMS-748730** is to provide a targeted therapeutic option for patients with tumors exhibiting c-Met pathway activation.

Mechanism of Action

BMS-748730 competitively binds to the ATP-binding pocket of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. Key pathways modulated by **BMS-748730** include the RAS/MAPK, PI3K/Akt, and STAT3 pathways. By blocking these signaling networks, **BMS-748730** effectively abrogates the oncogenic effects driven by c-Met activation.



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Figure 1: Simplified signaling pathway of c-Met and the inhibitory action of **BMS-748730**.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for **BMS-748730**.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase Target	IC50 (nM)
c-Met	2.5
VEGFR2	150
EGFR	>1000
HER2	>1000
Ron	25

Table 2: In Vitro Cellular Activity

Cell Line	c-Met Status	Proliferation IC50 (nM)	c-Met Phosphorylation IC50 (nM)
GTL-16	Amplified	8	3
Hs746T	Amplified	12	5
A549	Wild-type	>5000	>1000

Table 3: In Vivo Pharmacokinetic Parameters (Rodent Model)

Parameter	Value
Oral Bioavailability (%)	45
Tmax (h)	2
Cmax (ng/mL)	1200
AUC0-24 (ng·h/mL)	9800
Half-life (h)	6.5

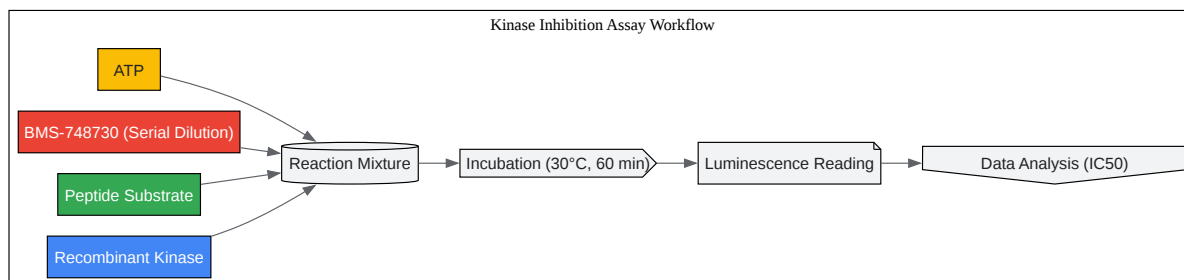
Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **BMS-748730** against a panel of protein kinases.

Methodology:

- Recombinant human kinase enzymes were expressed and purified.
- Kinase reactions were performed in a 96-well plate format containing the kinase, a specific peptide substrate, and ATP.
- **BMS-748730** was serially diluted and added to the reaction wells.
- The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.
- The amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
- IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.



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Figure 2: Experimental workflow for the in vitro kinase inhibition assay.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of **BMS-748730** on cancer cell lines with varying c-Met status.

Methodology:

- Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
- **BMS-748730** was serially diluted in culture medium and added to the cells.
- Cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Cell viability was determined using a colorimetric assay (e.g., MTS or MTT assay).
- Absorbance was measured using a plate reader.
- IC₅₀ values were calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of **BMS-748730** in a preclinical animal model.

Methodology:

- Immunocompromised mice were subcutaneously implanted with human tumor cells (e.g., GTL-16).
- Once tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into vehicle control and treatment groups.
- **BMS-748730** was administered orally once daily at a predetermined dose.
- Tumor volume and body weight were measured twice weekly.
- At the end of the study, tumors were excised and may be used for pharmacodynamic analysis (e.g., Western blotting for phosphorylated c-Met).

Conclusion

BMS-748730 represents a promising investigational agent for the treatment of c-Met driven malignancies. Its high potency and selectivity, coupled with favorable in vitro and in vivo activity, warrant further clinical investigation to determine its safety and efficacy in cancer patients. The detailed methodologies and data presented in this guide provide a comprehensive overview of the preclinical profile of this hypothetical c-Met inhibitor.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com